Diammonium hexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium hexadecyl phosphate is a chemical compound with the formula (C16H33O4P)2(NH4)2. It is a type of dialkyl phosphate ester, where the alkyl group is hexadecyl (C16H33). This compound is known for its surfactant properties and is used in various industrial applications, including as an emulsifier and dispersant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diammonium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The general reaction is as follows: [ \text{C16H33OH} + \text{H3PO4} \rightarrow \text{C16H33O4P} ] [ \text{C16H33O4P} + 2 \text{NH3} \rightarrow (\text{C16H33O4P})2(\text{NH4})2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of hexadecyl alcohol to a reactor containing phosphoric acid under controlled temperature and agitation. The reaction mixture is then neutralized with ammonia gas, and the product is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Diammonium hexadecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexadecyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form hexadecyl phosphate esters with higher oxidation states.
Substitution: It can undergo substitution reactions where the hexadecyl group is replaced by other alkyl groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or other alkylating agents under basic conditions.
Major Products
Hydrolysis: Hexadecyl alcohol and phosphoric acid.
Oxidation: Hexadecyl phosphate esters.
Substitution: Various alkyl phosphate esters depending on the substituent.
Scientific Research Applications
Diammonium hexadecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of diammonium hexadecyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with lipid bilayers and can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Diammonium hydrogen phosphate: (NH4)2HPO4
Monoammonium phosphate: NH4H2PO4
Dioctyl phosphate: (C8H17O4P)2(NH4)2
Uniqueness
Diammonium hexadecyl phosphate is unique due to its long alkyl chain, which imparts distinct surfactant properties. Unlike shorter-chain ammonium phosphates, it is more effective in reducing surface tension and forming stable emulsions. This makes it particularly valuable in applications requiring strong emulsifying agents, such as in cosmetics and pharmaceuticals.
Properties
CAS No. |
65122-25-0 |
---|---|
Molecular Formula |
C16H41N2O4P |
Molecular Weight |
356.48 g/mol |
IUPAC Name |
azane;hexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);2*1H3 |
InChI Key |
SQYHYNXCNFIANK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.